N,N-dimethyl(3-butenyl)amine

Vue d'ensemble

Description

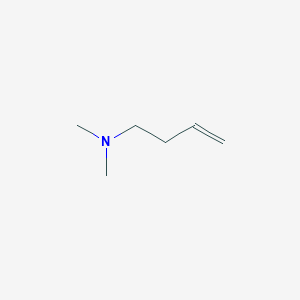

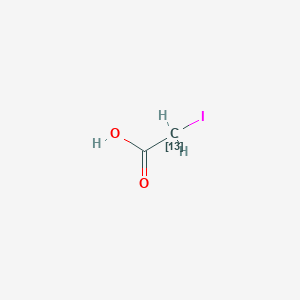

“N,N-dimethyl(3-butenyl)amine” is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .

Synthesis Analysis

The synthesis of amines like “N,N-dimethyl(3-butenyl)amine” can be achieved through various methods. Some of these include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl(3-butenyl)amine” consists of a nitrogen atom bonded to two methyl groups and a 3-butenyl group .Chemical Reactions Analysis

Amines like “N,N-dimethyl(3-butenyl)amine” can undergo a variety of chemical reactions. These include reactions with strong acids to form ammonium salts, reactions with nitrous acid to form unstable diazonium salts which spontaneously decompose, and reactions with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis

“N,N-dimethyl(3-butenyl)amine” has a molecular weight of 99.17410 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the retrieved sources .Applications De Recherche Scientifique

Electrophilic Probe Utilization

N,N-Dimethyl(3-butenyl)amine has been explored in the context of electrophilic probes. A study using N,N-Dimethyl-4-aminophenyl cation as an electrophilic probe found its application in determining the reactivity of various nucleophiles. This research suggests that compounds like N,N-dimethyl(3-butenyl)amine can be useful in probing and understanding reaction mechanisms involving electrophiles and nucleophiles (Dichiarante et al., 2008).

Catalytic Processes in Biomass Conversion

In the field of biomass conversion, the catalytic amination of biomass-based alcohols, which involves compounds like N,N-dimethyl(3-butenyl)amine, plays a crucial role. These processes are pivotal for the manufacture of various products, such as agrochemicals, pharmaceuticals, and food additives. The ability to efficiently convert alcohols to amines using catalysts and processes such as direct alcohol amination highlights the utility of compounds like N,N-dimethyl(3-butenyl)amine in industrial chemistry (Pera‐Titus & Shi, 2014).

Photopolymerization Activity

The photopolymerization activity of amines, including N,N-dimethyl(3-butenyl)amine derivatives, has been investigated for potential use in initiating photopolymerization reactions. These applications are relevant in creating materials with specific properties, useful in industries such as coatings and adhesives. The study of aminated derivatives compared with non-aminated molecules provides insight into how structural changes can influence photopolymerization rates (Allen et al., 1992).

Applications in Organic Synthesis

N,N-dimethyl(3-butenyl)amine and its derivatives have been utilized in various organic synthesis processes. For instance, in the preparation of certain antibiotics, intermediates involving similar amines have been synthesized, demonstrating their role in complex organic syntheses. These processes often involve multiple steps, including asymmetric reactions and stereoselective alkylations, underscoring the versatility of these compounds in synthetic organic chemistry (Fleck et al., 2003).

Safety And Hazards

While specific safety and hazard information for “N,N-dimethyl(3-butenyl)amine” was not found, it’s important to handle all chemical substances with care. Use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and do not flush into surface water or sanitary sewer system .

Propriétés

IUPAC Name |

N,N-dimethylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-4-5-6-7(2)3/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJBVBQYZOQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl(3-butenyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)

![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-](/img/structure/B3329216.png)